tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTSOAUNUCOUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743693 | |
| Record name | tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-43-8 | |
| Record name | tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Bromomethyl groups are often used in organic synthesis for their ability to participate in various reactions, such as the suzuki-miyaura cross-coupling.
Mode of Action
The compound’s mode of action is likely to involve the bromomethyl group, which can undergo nucleophilic substitution or free radical reactions. The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. This can lead to the formation of new carbon-carbon bonds, enabling the compound to interact with its targets.
Biochemical Pathways
Compounds with bromomethyl groups are often used in the synthesis of pharmaceuticals and other bioactive molecules. Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the context of its use.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other reactive species could influence the compound’s stability and its ability to participate in chemical reactions.
Biological Activity
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate, with the CAS number 944899-43-8, is a synthetic compound belonging to the indazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, synthesis, and relevant research findings.
The chemical formula of this compound is with a molecular weight of 345.62 g/mol. Its structure includes a bromomethyl group and a chloro substituent on the indazole ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄BrClN₂O₂ |
| Molecular Weight | 345.62 g/mol |
| IUPAC Name | tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate |
| PubChem CID | 70700905 |
Biological Activity Overview
Indazole derivatives, including this compound, have been studied for various biological activities:
1. Antimicrobial Activity
Research indicates that indazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
2. Anti-inflammatory Properties
Indazoles have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
3. Neuroprotective Effects
Some studies suggest that indazole derivatives may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This activity is likely related to their ability to modulate neurotransmitter systems .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from simpler indazole derivatives. A common approach includes:
- Formation of Indazole Core : Starting from appropriate hydrazine derivatives and aromatic compounds.
- Bromomethylation : Introducing the bromomethyl group through electrophilic substitution.
- Chlorination : Adding the chloro group at the designated position on the indazole ring.
Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies highlight the biological efficacy of indazole derivatives:
Case Study 1: Antimicrobial Efficacy
A study published in European Journal of Medicinal Chemistry demonstrated that a related indazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Case Study 2: Neuroprotective Mechanisms
In a neuropharmacological investigation, another indazole derivative was shown to protect neuronal cells from oxidative stress-induced damage, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate serves as a lead compound in the design of new drugs. Its structural features are reminiscent of several FDA-approved drugs, such as Erlotinib, which targets specific cancer pathways. The compound's ability to undergo nucleophilic substitution reactions allows for the attachment of various chemical moieties, potentially leading to novel drug candidates.
Research indicates that indazole derivatives exhibit a range of biological activities, including:
- Anticancer Properties : The compound may interact with key biological targets involved in cancer progression.
- Anti-inflammatory Effects : Potential applications in treating conditions mediated by inflammatory processes.
- CB1 Receptor Modulation : Some studies suggest that indazole derivatives can act as agonists for the cannabinoid receptor CB1, which is implicated in pain management and other therapeutic areas .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of the indazole core.
- Introduction of the bromomethyl group via electrophilic substitution.
- Esterification to form the tert-butyl ester.
Alternative synthetic routes may also be explored to optimize yield and purity.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Amino group instead of bromomethyl | Enhanced solubility |
| 5-Chloroindazole | Lacks tert-butyl and bromomethyl groups | Simpler structure |
| 3-(Bromomethyl)-5-methylindazole | Methyl instead of tert-butyl | Variations in lipophilicity |
These comparisons highlight how modifications can significantly affect biological activity and chemical behavior.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of indazole derivatives, including this compound:
- Study on Anticancer Activity : Research demonstrated that compounds with similar structures were effective in inhibiting tumor growth in vitro, suggesting potential efficacy against various cancers.
- Inflammation Models : In animal models, certain indazole derivatives showed promise in reducing inflammation markers, indicating potential therapeutic use in inflammatory diseases.
These findings underscore the importance of further research into the mechanisms of action and therapeutic applications of this compound .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 944899-43-8 | C₁₃H₁₄BrClN₂O₂ | 345.62 | 3-Bromomethyl, 5-Chloro |
| tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate | 944904-75-0 | C₁₃H₁₄BrFN₂O₂ | 329.17 | 3-Bromomethyl, 5-Fluoro |
| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | 1509924-32-6 | C₁₂H₁₄BrN₃O₂ | 312.16 | 3-Amino, 5-Bromo |
| tert-Butyl 5-bromo-3-(cyclohexanecarboxamido)-1H-indazole-1-carboxylate | N/A | C₁₉H₂₃BrN₂O₃ | 419.31 | 3-Cyclohexanecarboxamido, 5-Bromo |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate, and how do reaction conditions influence yield?
A: The synthesis of this compound typically involves functionalizing the indazole core. A common approach is to introduce the bromomethyl group at position 3 via alkylation or halogenation reactions. For example, tert-butyl esters are often synthesized using tert-butyl alcohol and a carboxylic acid derivative (e.g., 5-chloro-1H-indazole-1-carboxylic acid) in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions . Bromination of the methyl group may utilize reagents such as N-bromosuccinimide (NBS) in a radical-initiated process. Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or DMSO), and stoichiometry of the brominating agent. Impurities often arise from over-bromination or ester hydrolysis, necessitating purification via column chromatography or recrystallization.
Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing this compound, and how do they resolve structural ambiguities?
A: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for CH₃), bromomethyl (δ ~3.5–4.5 ppm for CH₂Br), and indazole aromatic protons (δ ~7.5–8.5 ppm). 2D NMR (e.g., COSY, HSQC) clarifies substitution patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond angles and crystal packing. For example, the tert-butyl group’s steric bulk often influences torsion angles and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br). Discrepancies between calculated and observed masses may indicate incomplete bromination or degradation.
Advanced Research Questions
Q. Q3. How do competing reaction pathways during bromomethylation impact the purity of the final product, and what analytical strategies mitigate these issues?
A: Competing pathways include:
- Di-bromination : Excess brominating agents or prolonged reaction times can lead to di-substituted byproducts.
- Ester Hydrolysis : Moisture-sensitive tert-butyl esters may hydrolyze to carboxylic acids under acidic/neutral conditions.
Mitigation strategies : - In situ monitoring : Use FTIR or Raman spectroscopy to track bromine consumption.
- HPLC-MS : Quantify impurities via reverse-phase chromatography with UV/Vis and MS detection. Adjust reaction quenching (e.g., rapid cooling) to minimize hydrolysis .
Q. Q4. How do crystallographic data and computational modeling explain discrepancies between predicted and observed hydrogen-bonding interactions in this compound?
A: Discrepancies often arise from:
- Packing Effects : Crystal lattice forces may distort hydrogen-bond geometries predicted by gas-phase DFT calculations.
- Dynamic Disorder : Flexible tert-butyl or bromomethyl groups can adopt multiple conformations, complicating electron density maps.
Resolution : - Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, C–Br···π) and identifies dominant packing motifs .
- DFT Optimization : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to assess lattice strain .
Q. Q5. What role does the bromomethyl group play in facilitating cross-coupling reactions, and how does the chloro substituent influence reactivity?
A: The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or radical reactions. The electron-withdrawing chloro substituent at position 5 enhances the indazole ring’s electrophilicity, directing cross-coupling to the bromomethyl site. However, steric hindrance from the tert-butyl group may slow kinetics. Methodological considerations :
Q. Q6. How can computational tools predict the compound’s stability under varying storage conditions, and what experimental validations are required?
A: In silico methods :
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., ester hydrolysis) under thermal or hydrolytic stress.
- QSPR Models : Correlate molecular descriptors (e.g., LogP, H-bond donors) with stability.
Experimental validation : - Accelerated Stability Studies : Store samples at 40°C/75% RH and monitor via HPLC for degradation products.
- Solid-State NMR : Detect amorphous-crystalline phase transitions affecting shelf life .
Data Contradiction and Reproducibility
Q. Q7. How should researchers address inconsistencies between NMR and X-ray data regarding the compound’s conformation?
A: Discrepancies may arise from:
- Solution vs. Solid-State Conformations : NMR reflects time-averaged structures in solution, while X-ray captures static solid-state conformations.
- Dynamic Effects : Rapid tert-butyl rotation in solution masks anisotropic environments.
Resolution : - VT-NMR : Variable-temperature NMR probes conformational flexibility (e.g., coalescence temperatures for rotating groups).
- Complementary Techniques : Compare with neutron diffraction or solid-state NMR for unambiguous assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
